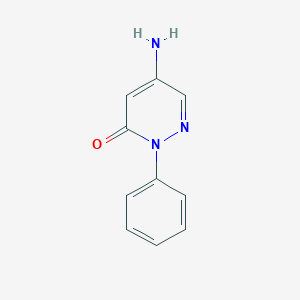

5-Amino-2-phenylpyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMPZHMHKJEXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159590 | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-77-0 | |

| Record name | 5-Amino-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-phenylpyridazin-3(2H)-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodology for 5-Amino-2-phenylpyridazin-3(2H)-one. This pyridazinone derivative is a key intermediate in the synthesis of pharmacologically active molecules and a subject of interest in medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic organic compound with a solid, pale beige to light brown appearance at room temperature.[1] Its core structure consists of a pyridazinone ring substituted with an amino group and a phenyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉N₃O | [1][2] |

| Molecular Weight | 187.2 g/mol | [1][2] |

| Melting Point | 209-211 °C | [1][3] |

| Boiling Point (Predicted) | 326.3 ± 45.0 °C | [1][3] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 1.99 ± 0.20 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | String | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 13589-77-0 | [2] |

| SMILES | O=C(C=C(N)C=N1)N1C2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C10H9N3O/c11-8-5-7-13(12-9(8)14)10-3-1-2-4-6-10/h1-7H,(H2,11,12) |

Synthesis Protocol

A documented synthetic route to this compound involves the catalytic hydrogenation of its chlorinated precursor, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (commonly known as Chloridazon).

Experimental Protocol: Catalytic Hydrogenation of Chloridazon

This process achieves the dechlorination of Chloridazon to yield the target compound.

-

Starting Material: 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)

-

Reagent: Hydrogen gas (H₂)

-

Catalyst: A suitable hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Solvent: An appropriate organic solvent, such as ethanol.

-

Procedure:

-

Suspend Chloridazon in the solvent in a suitable reaction vessel.

-

Add the catalyst to the suspension.

-

Subject the mixture to a hydrogen atmosphere at a specified pressure.

-

Stir the reaction mixture at room temperature or with gentle heating for a sufficient time to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, filter off the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent.

-

Biological Significance and Signaling Pathways

While direct and extensive research on the specific biological activities of this compound is limited, its significance is primarily understood through its role as a precursor in the synthesis of other bioactive molecules.

The broader class of pyridazinone derivatives is known to exhibit a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, analgesic, and anticancer properties.

Precursor to Amezinium Metilsulfate:

A key application of this compound is in the synthesis of Amezinium metilsulfate, a sympathomimetic drug used to treat low blood pressure. The synthesis involves the alkylation of this compound with dimethyl sulfate.

The mechanism of action of Amezinium metilsulfate involves:

-

Stimulation of alpha and beta-1 adrenergic receptors.

-

Inhibition of noradrenaline and tyramine uptake.

This indicates that the core pyridazinone structure, as present in this compound, can be a valuable scaffold for developing compounds that interact with the adrenergic system.

Potential Analgesic Mechanisms:

Studies on structurally related 4-amino-pyridazinones have suggested an analgesic mechanism of action that involves the indirect activation of the noradrenergic system, leading to an amplification of noradrenaline release. This suggests that the amino-pyridazinone moiety may have inherent properties that influence noradrenergic signaling.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Amino-Phenylpyridazinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-phenylpyridazinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. The document will delve into their roles as inhibitors of Fatty Acid-Binding Protein 4 (FABP4) and p38 Mitogen-Activated Protein Kinase (MAPK), as well as their function as calcium sensitizers. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Core Mechanisms of Action

The therapeutic potential of amino-phenylpyridazinones stems from their ability to modulate distinct biological pathways. This guide will focus on three primary mechanisms:

-

FABP4 Inhibition: A key mechanism in the context of metabolic diseases.

-

p38 MAPK Inhibition: A critical pathway in inflammatory responses.

-

Calcium Sensitization: A vital mechanism in cardiovascular function.

Inhibition of Fatty Acid-Binding Protein 4 (FABP4)

Amino-phenylpyridazinones have emerged as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a protein predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in fatty acid uptake, transport, and signaling, making it a compelling target for metabolic diseases such as type 2 diabetes and atherosclerosis.

Signaling Pathway

The inhibition of FABP4 by amino-phenylpyridazinones disrupts the intracellular transport of fatty acids, thereby modulating downstream signaling pathways.

Quantitative Data: FABP4 Inhibition

| Compound Class | Specific Compound Example | IC50 (µM) | Reference |

| 4-Amino-pyridazinones | Compound 25a | 2.97 | [1] |

| 4-Ureido-pyridazinones | Not specified | >10 | Not specified |

| 4-Amino-pyridazin-3(2H)-one | 14e | 1.57 | [2] |

Experimental Protocol: Fluorescence Displacement Assay

This assay is commonly used to determine the binding affinity of inhibitors to FABP4.

Objective: To measure the ability of amino-phenylpyridazinone derivatives to displace a fluorescent probe from the FABP4 binding pocket.

Materials:

-

Recombinant human FABP4 protein

-

Fluorescent probe (e.g., 1,8-ANS or a proprietary probe)

-

Amino-phenylpyridazinone compounds

-

Assay buffer (e.g., 30 mM Tris, 100 mM NaCl, pH 7.5)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the amino-phenylpyridazinone compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: In a 384-well plate, add the assay buffer.

-

Addition of Compound: Add the diluted compounds to the wells. Include a DMSO-only control.

-

Addition of FABP4 and Probe: Prepare a master mix of FABP4 protein and the fluorescent probe in the assay buffer. Add this mix to all wells. The final concentration of FABP4 and the probe should be optimized for the specific assay (e.g., 3 µM FABP4 and 500 nM probe).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: The decrease in fluorescence signal in the presence of the inhibitor is indicative of probe displacement. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Certain amino-phenylpyridazinone derivatives have been identified as inhibitors of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for anti-inflammatory therapies.

Signaling Pathway

Amino-phenylpyridazinones can interfere with the p38 MAPK signaling cascade, leading to a reduction in the inflammatory response.

Quantitative Data: p38 MAPK Inhibition

| Compound Class | Specific Compound Example | IC50 (nM) | Target Isoform | Reference |

| Pyridinyl-N-acylhydrazone | LASSBio-1828 HCl | 403.57 | p38α | [3] |

| Pyridazinone-based | MW01-2-069A-SRM | 800 | p38α | [4] |

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This assay measures the activity of p38 MAPK by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the inhibitory effect of amino-phenylpyridazinone derivatives on p38 MAPK activity.

Materials:

-

Recombinant human p38 MAPK (e.g., p38α)

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Amino-phenylpyridazinone compounds

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the amino-phenylpyridazinone compounds in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix of the p38 kinase and the substrate peptide in the kinase assay buffer. Add 2 µL of this master mix to each well.

-

Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific p38 isoform.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium Sensitization

Several amino-phenylpyridazinone derivatives, such as Levosimendan and Pimobendan, act as calcium sensitizers, enhancing the sensitivity of the cardiac myofilaments to calcium. This mechanism increases myocardial contractility without significantly increasing intracellular calcium concentrations, which is beneficial in the treatment of heart failure.[5][6][7]

Mechanism of Action

These compounds typically bind to cardiac troponin C (cTnC) in a calcium-dependent manner. This binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to a more sustained interaction between actin and myosin and thus, enhanced contractility.[8][9]

Quantitative Data: Calcium Sensitization

Quantitative data for the direct binding affinity of amino-phenylpyridazinones to troponin C is not as readily available in terms of IC50 or Kd values in the initial search results. The effect is often described functionally.

Experimental Protocol: Skinned Fiber Assay

This technique allows for the direct assessment of the effect of compounds on the contractile properties of muscle fibers in a controlled intracellular environment.

Objective: To determine if amino-phenylpyridazinone derivatives increase the calcium sensitivity of cardiac muscle fibers.

Materials:

-

Cardiac muscle tissue (e.g., from rat or rabbit ventricle)

-

Skinning solution (containing a mild detergent like Triton X-100 to permeabilize the cell membrane)

-

Relaxing solution (low Ca²⁺ concentration, e.g., pCa 9.0)

-

Activating solutions (with varying buffered Ca²⁺ concentrations, e.g., pCa 6.5 to 4.5)

-

Amino-phenylpyridazinone compound

-

Force transducer and length controller apparatus

Procedure:

-

Fiber Preparation: Dissect a small bundle of cardiac muscle fibers and chemically "skin" them by incubating in a skinning solution. This removes the sarcolemma, allowing direct access to the myofilaments.

-

Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

-

Baseline Measurement: Immerse the fiber in the relaxing solution to measure the baseline passive tension.

-

Force-pCa Relationship (Control): Sequentially immerse the fiber in activating solutions with increasing Ca²⁺ concentrations (decreasing pCa) and record the steady-state isometric force at each concentration. This generates a control force-pCa curve.

-

Compound Incubation: Incubate the fiber in a relaxing solution containing the amino-phenylpyridazinone derivative for a specified period.

-

Force-pCa Relationship (Treatment): Repeat the sequential immersion in activating solutions (also containing the compound) and record the force at each Ca²⁺ concentration.

-

Data Analysis: Plot the normalized force as a function of pCa for both control and treated conditions. A leftward shift of the force-pCa curve in the presence of the compound indicates an increase in calcium sensitivity. The pCa50 (the pCa at which 50% of maximal force is generated) is calculated for both curves to quantify the change in sensitivity.

Conclusion

Amino-phenylpyridazinones are a promising class of compounds with diverse mechanisms of action, making them attractive candidates for the development of novel therapeutics for metabolic, inflammatory, and cardiovascular diseases. This technical guide has provided a detailed overview of their inhibitory effects on FABP4 and p38 MAPK, as well as their role as calcium sensitizers. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this important chemical scaffold. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for their translation into clinical applications.

References

- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2 H)-one as Novel Scaffold for FABP4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel 5-Amino-2-phenylpyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The introduction of an amino group at the C5 position, particularly in conjunction with a phenyl group at the N2 position, offers a versatile platform for developing novel therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth overview of the synthesis, derivatization, and biological evaluation of 5-Amino-2-phenylpyridazin-3(2H)-one derivatives, supported by detailed experimental protocols and quantitative data.

Synthesis of the Core Scaffold

The synthesis of the 5-amino-pyridazinone core can be achieved through various synthetic routes. A key approach involves the chemical transformation of an isoxazole-pyridazinone precursor, which undergoes ring opening to yield a cyano intermediate that is central to the synthesis of various 5-amino derivatives.[2][3]

A representative synthetic workflow for obtaining the this compound scaffold and its carboxylic acid derivative is outlined below. The process begins with an isoxazole-pyridazinone compound, which is treated with methanol and triethylamine to open the isoxazole ring, yielding an intermediate with a cyano group.[2][3] This intermediate can then be hydrolyzed to the corresponding carboxylic acid.

Caption: General workflow for the synthesis of the 5-amino-pyridazinone core.

This protocol is adapted from methodologies described for the synthesis of related pyridazinone derivatives.[2][3]

-

Step 1: Isoxazole Ring Opening to Intermediate (2)

-

To a solution of the starting isoxazole-pyridazinone (1) in methanol, add triethylamine.

-

Stir the reaction mixture at room temperature for the time specified in the source literature (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting residue is the crude 5-amino-4-cyano-pyridazinone intermediate (2), which can be used in the next step with or without further purification.

-

-

Step 2: Hydrolysis to Carboxylic Acid (3)

-

To the crude intermediate (2), add a solution of 6N sodium hydroxide (NaOH) in ethanol.[2]

-

Reflux the mixture for approximately 30 minutes.[2]

-

After cooling, evaporate the solvent under vacuum.

-

Add cold water to the residue and acidify the mixture with 6N hydrochloric acid (HCl).

-

The resulting precipitate is collected by vacuum filtration and can be further purified by crystallization (e.g., from cyclohexane) to yield the final product (3).[2]

-

Derivatization Strategies

The 5-amino-4-carboxy-pyridazinone core is a versatile intermediate for further derivatization, primarily through reactions at the carboxylic acid and amino groups. A common strategy involves the acylation of the carboxylic acid to form various amides, which has been shown to be crucial for biological activity.[2]

Caption: General workflow for the synthesis of amide derivatives.

This protocol is based on the synthesis of 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amides.[2]

-

Activation of Carboxylic Acid:

-

Suspend the carboxylic acid (3) in a suitable solvent (e.g., dichloromethane).

-

Add thionyl chloride and triethylamine.

-

Stir the mixture at room temperature to form the acyl chloride intermediate.

-

-

Amide Formation:

-

To the solution containing the acyl chloride, add the desired primary or secondary amine.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

After the reaction, the mixture can be worked up by washing with water and brine.

-

The organic layer is dried over sodium sulfate and the solvent is evaporated.

-

The final amide product is purified by crystallization or column chromatography.

-

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been evaluated for a range of biological activities. The quantitative data from these studies are summarized below.

Fatty Acid-Binding Protein 4 (FABP4) is a therapeutic target for metabolic diseases and cancer.[3] Certain 4-ureido pyridazinone derivatives have shown potent inhibitory activity.

| Compound | Structure/Substitution | IC₅₀ (µM) | Reference |

| 25a | 4-ureido pyridazinone derivative | 2.97 | [3] |

| Arachidonic Acid | Reference Ligand | 3.42 | [3] |

Many pyridazinone derivatives exhibit vasorelaxant effects, often through the modulation of the endothelial nitric oxide synthase (eNOS) pathway.[4][5]

| Compound | R Group at Position 6 | EC₅₀ (µM) | Reference |

| 4f | 4-Fluorophenyl | 0.0136 | [5] |

| 4h | 4-Bromophenyl | 0.0117 | [5] |

| 5d | 4-Chlorophenyl (cyclized) | 0.0053 | [5] |

| 5e | 4-Bromophenyl (cyclized) | 0.0025 | [5] |

| Hydralazine | Reference Drug | 18.2100 | [5] |

| Nitroglycerin | Reference Drug | 0.1824 | [5] |

The cytotoxicity of pyridazinone derivatives has been evaluated against various cancer cell lines.

| Compound | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 9b | 2-(p-methoxyphenyl) | MAC 13 | 17 | [6] |

| 9b | 2-(p-methoxyphenyl) | MAC 16 | 11 | [6] |

| 43 | Quinoline moiety | Panc-1 (Pancreatic) | 2.9 | [1] |

| 43 | Quinoline moiety | Paca-2 (Pancreatic) | 2.2 | [1] |

Certain pyridazinone derivatives have demonstrated activity against pathogenic bacterial strains.

| Compound | Substitution | Strain | MIC (µM) | Reference |

| 3 | 6-phenyl | S. aureus (MRSA) | 4.52 | [7] |

| 7 | 4-(4-fluorobenzyl)-6-phenyl | E. coli | 9.25 | [7] |

| 7 | 4-(4-fluorobenzyl)-6-phenyl | P. aeruginosa | 18.51 | [7] |

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is crucial for drug development. Pyridazinone derivatives have been shown to interact with several key biological pathways.

The vasorelaxant activity of several pyridazinone derivatives is linked to their ability to upregulate the expression of endothelial nitric oxide synthase (eNOS).[4][5] This enzyme produces nitric oxide (NO), a potent vasodilator.

Caption: Upregulation of the eNOS pathway by pyridazinone derivatives.

FABP4 is responsible for the transport of fatty acids within adipocytes. Its inhibition is a therapeutic strategy to counter metabolic disorders. Novel 5-amino-pyridazinone derivatives have been identified as inhibitors of this protein, preventing fatty acid binding and trafficking.[3]

Caption: Inhibition of fatty acid binding to FABP4 by pyridazinone derivatives.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Pyridazinone Scaffold: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profiling of pyridazinone derivatives, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this versatile scaffold.

Part 1: Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against COX-1 and COX-2 enzymes.

| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1a | Phenyl | Methyl | 12.5 | 0.25 | 50 | [1][2] |

| 1b | 4-Chlorophenyl | Methyl | 10.2 | 0.18 | 56.7 | [1][2] |

| 1c | 4-Methoxyphenyl | Methyl | 15.8 | 0.32 | 49.4 | [1][2] |

| 2a | Phenyl | Ethyl | 11.9 | 0.21 | 56.7 | [1][2] |

| 2b | 4-Chlorophenyl | Ethyl | 9.8 | 0.15 | 65.3 | [1][2] |

| Celecoxib | - | - | 15 | 0.04 | 375 | [1][2] |

| Indomethacin | - | - | 0.1 | 0.9 | 0.11 | [1][2] |

Experimental Protocols

This protocol outlines the determination of the inhibitory activity of test compounds on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding arachidonic acid and TMPD.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a standard in vivo model for assessing the anti-inflammatory activity of test compounds.

Animals:

-

Male Wistar rats or Swiss albino mice (specific pathogen-free).

Materials:

-

Carrageenan solution (1% w/v in saline)

-

Test compounds and reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals.

-

After a specific period (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).

Signaling Pathway Visualization

Caption: The Arachidonic Acid Cascade and the role of COX enzymes.

Part 2: Anticancer Activity

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyridazinone derivatives against a panel of human cancer cell lines.

| Compound ID | R Group | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |

| 3a | 4-Chlorophenyl | 2.5 | 3.1 | 4.2 | 5.0 | [3][4] |

| 3b | 4-Methoxyphenyl | 1.8 | 2.5 | 3.6 | 4.1 | [3][4] |

| 3c | 3,4-Dichlorophenyl | 0.9 | 1.2 | 2.1 | 2.8 | [3][4] |

| Olaparib | - | 0.015 (Ovarian) | - | - | - | [5] |

| Doxorubicin | - | 0.45 | 0.82 | 0.65 | 0.55 | [3][4] |

Experimental Protocols

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[2][5][6][7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test compounds and reference drug (e.g., Doxorubicin)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control (vehicle-treated cells).

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This protocol describes an assay to measure the inhibitory effect of compounds on the enzymatic activity of urokinase, a serine protease involved in cancer invasion and metastasis.[9][10][11][12]

Materials:

-

Human urokinase (uPA)

-

Chromogenic or fluorogenic urokinase substrate (e.g., Z-Val-Gly-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

-

Test compounds and a known urokinase inhibitor (positive control)

-

96- or 384-well microplates

-

Microplate reader

Procedure:

-

In a microplate, add the assay buffer, urokinase enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the urokinase substrate.

-

Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathway Visualization

Caption: Mechanism of synthetic lethality with PARP inhibitors.[3][13][14][15][16]

Part 3: Cardiovascular Activity

Pyridazinone derivatives have shown significant potential as cardiovascular agents, particularly as vasodilators and inotropic agents, primarily through the inhibition of phosphodiesterase (PDE) enzymes.

Quantitative Data: PDE Inhibition

The following table summarizes the inhibitory activity of pyridazinone-based compounds against PDE3 and PDE5.

| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |

| 4a | PDE3 | 150 | Milrinone | 2500 | [17][18] |

| 4b | PDE3 | 600 | - | - | [17][18] |

| 5a | PDE5 | 22 | Sildenafil | 16 | [17] |

| 5b | PDE5 | 34 | Sildenafil | 20 | [17][19][20][21][22] |

| 5r | PDE5 | 8.3 | Sildenafil | - | [19][20] |

Experimental Protocols

This protocol describes a method for determining the inhibitory potency of compounds against specific PDE isozymes.

Materials:

-

Purified recombinant human PDE isozymes (e.g., PDE3, PDE5)

-

[3H]-cAMP or [3H]-cGMP (as substrates)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

Test compounds and reference inhibitors (e.g., Milrinone, Sildenafil)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In reaction tubes, combine the assay buffer, the specific PDE isozyme, and the test compound.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP for PDE3, [3H]-cGMP for PDE5).

-

Incubate at 37°C for a specific time to allow for substrate hydrolysis.

-

Stop the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separate the unreacted substrate from the product by passing the mixture through an anion-exchange resin column.

-

Quantify the amount of radiolabeled adenosine or guanosine in the eluate using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

This protocol is used to evaluate the vasodilatory effect of compounds on isolated arterial rings.

Materials:

-

Thoracic aorta from rats or rabbits

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

Phenylephrine or KCl (for pre-contraction)

-

Test compounds and a reference vasodilator (e.g., Sodium Nitroprusside)

Procedure:

-

Isolate the thoracic aorta and cut it into rings.

-

Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a sustained contraction by adding a vasoconstrictor like phenylephrine or KCl.

-

Once the contraction is stable, add the test compounds in a cumulative manner at increasing concentrations.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the EC50 value from the concentration-response curve.

Signaling Pathway Visualization

Caption: Role of PDE3 and PDE5 in cardiovascular signaling.[23][24][25][26][27]

Part 4: GABA Receptor Modulation

Certain pyridazinone derivatives have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data: GABAA Receptor Binding

The table below shows the binding affinities (Ki) of some pyridazinone analogs for the GABAA receptor.

| Compound ID | Radioligand | Ki (µM) | Reference |

| SR 95531 | [3H]GABA | 0.15 | [9] |

| SR 42641 | [3H]GABA | 0.28 | [9] |

| Diazepam | [3H]Flunitrazepam | 0.002 | [9] |

Experimental Protocol

This protocol is for determining the affinity of test compounds for the GABAA receptor using a competitive binding assay.[28][29][30][31][32]

Materials:

-

Rat or mouse whole brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]GABA, [3H]Muscimol)

-

Non-specific binding agent (e.g., high concentration of unlabeled GABA)

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In reaction tubes, add the binding buffer, the prepared brain membranes, the radioligand, and either the test compound at various concentrations, the non-specific binding agent, or buffer (for total binding).

-

Incubate the tubes at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathway Visualization

Caption: GABAA receptor signaling and modulation.[33][34][35][36][37]

Conclusion

The pyridazinone scaffold represents a highly versatile and pharmacologically significant core structure in drug discovery. Its derivatives have demonstrated potent activities across a range of therapeutic areas, including inflammation, cancer, and cardiovascular diseases, as well as displaying modulatory effects on key central nervous system receptors. The ease of functionalization of the pyridazinone ring allows for the fine-tuning of activity and selectivity towards specific biological targets. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the continued exploration and development of novel pyridazinone-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of this remarkable scaffold is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. broadpharm.com [broadpharm.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 25. droracle.ai [droracle.ai]

- 26. youtube.com [youtube.com]

- 27. ahajournals.org [ahajournals.org]

- 28. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. PDSP - GABA [kidbdev.med.unc.edu]

- 32. benchchem.com [benchchem.com]

- 33. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 35. GABA receptor - Wikipedia [en.wikipedia.org]

- 36. studysmarter.co.uk [studysmarter.co.uk]

- 37. creative-diagnostics.com [creative-diagnostics.com]

Structure-Activity Relationship (SAR) of 5-Amino-2-phenylpyridazin-3(2H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-Amino-2-phenylpyridazin-3(2H)-one analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Core Structure and Pharmacological Significance

The this compound scaffold is a privileged structure in drug discovery. The pyridazinone ring, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile template for chemical modifications. Substitutions at various positions on the phenyl and pyridazinone rings allow for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the identification of potent and selective agents for various therapeutic targets.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs has been evaluated against several targets. The following tables summarize the quantitative SAR data, primarily focusing on their anticancer and enzyme inhibitory activities.

Anticancer Activity

The cytotoxicity of this compound derivatives has been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | H | MCF-7 (Breast) | > 100 | [1][2] |

| 1b | H | 4-Cl | MCF-7 (Breast) | 55.2 | [1][2] |

| 1c | H | 4-OCH3 | MCF-7 (Breast) | 78.1 | [1][2] |

| 2a | CH3 | H | A549 (Lung) | 35.7 | [1][2] |

| 2b | CH3 | 4-Cl | A549 (Lung) | 15.4 | [1][2] |

| 2c | CH3 | 4-OCH3 | A549 (Lung) | 28.9 | [1][2] |

General SAR Observations for Anticancer Activity:

-

Substitution on the phenyl ring at the 2-position of the pyridazinone core generally influences cytotoxic activity.

-

Electron-withdrawing groups, such as chlorine (Cl), at the para-position of the phenyl ring tend to enhance anticancer activity compared to unsubstituted or electron-donating analogs.

-

The nature of the substituent at the 5-amino group also plays a role in modulating activity, with methylation showing some improvement in potency.

Kinase Inhibitory Activity

Several this compound analogs have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

| Compound ID | R-Group on Phenyl Ring | Target Kinase | IC50 (nM) | Reference |

| 3a | 4-Fluorophenyl | VEGFR-2 | 85 | [3] |

| 3b | 4-Chlorophenyl | VEGFR-2 | 62 | [3] |

| 3c | 4-Methoxyphenyl | VEGFR-2 | 150 | [3] |

| 4a | 4-(Trifluoromethyl)phenyl | FABP4 | 25 | [4][5] |

| 4b | 3,4-Dichlorophenyl | FABP4 | 18 | [4][5] |

General SAR Observations for Kinase Inhibitory Activity:

-

For VEGFR-2 inhibition, electron-withdrawing substituents on the phenyl ring at the 2-position appear to be favorable for activity.

-

In the case of FABP4 inhibition, bulky and hydrophobic groups on the phenyl ring contribute to higher potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used to evaluate their activity.

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs is outlined below.

Step 1: Synthesis of 3,4-dichloro-1-phenyl-1,6-dihydropyridazin-6-one A solution of a substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol is treated with mucochloric acid (1.0 eq). The reaction mixture is typically heated under reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration.

Step 2: Synthesis of 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one The dichloropyridazinone intermediate (1.0 eq) is dissolved in a solvent like methanol and treated with a source of ammonia, such as a saturated solution of ammonia in methanol or ammonium hydroxide. The reaction is usually carried out in a sealed vessel at elevated temperatures. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography.

Step 3: Synthesis of this compound Analog The 5-amino-4-chloro intermediate (1.0 eq) is subjected to palladium-catalyzed dechlorination. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, like hydrogen gas or ammonium formate, in a solvent such as ethanol. The reaction is monitored until completion, after which the catalyst is filtered off, and the final product is isolated and purified.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7][8][9][10]

-

Compound Treatment: The cells are treated with serial dilutions of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[6][7][8][9][10]

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6][7][8][9][10]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[6][7][8][9][10]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6][7][8][9][10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6][7][8][9][10]

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[11][12][13]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a suitable buffer, ATP, and a substrate (e.g., a synthetic peptide).[14][15][16][17]

-

Inhibitor Addition: The this compound analogs are added to the wells at various concentrations.[14][15][16][17]

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period.[14][15][16][17]

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).[14][15][16][17]

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.[14][15][16][17]

Signaling Pathways

The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways and the potential points of intervention for these compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

This compound analogs can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This anti-angiogenic effect is a key mechanism for their anticancer activity.

FABP4-Mediated Signaling

Fatty Acid-Binding Protein 4 (FABP4) is involved in lipid metabolism and inflammatory signaling. Its inhibition has therapeutic potential in metabolic diseases and cancer.

By inhibiting FABP4, the this compound analogs can modulate lipid metabolism and reduce inflammation. These effects are mediated through pathways involving the NLRP3 inflammasome and p53.[10]

This technical guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

In Vitro Anticancer Screening of 5-Amino-2-phenylpyridazin-3(2H)-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies and anticancer activities of pyridazin-3(2H)-one derivatives, with a focus on the 5-amino-2-phenylpyridazin-3(2H)-one scaffold. Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2][3] This document outlines the common experimental protocols, summarizes key quantitative data from studies on various analogs, and illustrates the associated cellular signaling pathways and experimental workflows.

Core Compound and Rationale

The pyridazin-3(2H)-one core is a versatile scaffold found in numerous biologically active compounds.[2] Its derivatives have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and cardiovascular agents.[1][3] In oncology, pyridazinone-based molecules have shown promise by targeting various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[1][2] The this compound structure represents a fundamental template from which a multitude of derivatives with potent cytotoxic activities against cancer cell lines have been developed.

Quantitative Data Summary: Cytotoxicity of Pyridazinone Derivatives

The anticancer activity of pyridazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values against various cancer cell lines. The following tables summarize the cytotoxic activities of several pyridazinone derivatives as reported in the literature.

Table 1: Cytotoxicity of Selected Pyridazinone Derivatives against Various Cancer Cell Lines

| Compound ID | Derivative Structure/Name | Cancer Cell Line | IC50/CC50 (µM) | Reference |

| Pyr-1 | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone | HL-60 (Leukemia) | 0.39 | [3] |

| CEM (Leukemia) | Potent | [1] | ||

| MDA-MB-231 (Breast) | Potent | [1] | ||

| A-549 (Lung) | Potent | [1] | ||

| DCPYR | Unsubstituted Dichloropyridazine | MAC16 (Colon) | Lower than arylated analogues | [4] |

| 9b | p-methoxy-2-arylated pyridazin-3(2H)-one | MAC13 (Colon) | 17 | [5] |

| MAC16 (Colon) | 11 | [5] | ||

| 6f | Propoxy-substituted pyridazin-3(2H)-one | MCF-7 (Breast) | 14.5 | [6][7] |

| P815 (Murine Mastocytoma) | 35 | [6][7] | ||

| 7h | Pyridazin-3(2H)-one derivative | MD-MB-468 (Breast) | 4.9 | [8] |

| 2h | 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR (Leukemia) | < 0.1 | [9] |

| NCI-H522 (Non-small cell lung) | < 0.1 | [9] |

Key Experimental Protocols

This section details the standard methodologies employed for the in vitro evaluation of the anticancer activity of pyridazinone derivatives.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.

A. MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in 96-well plates at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

B. DNS Assay

-

Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Staining: After the incubation period, the supernatant is removed, and the cells are stained with a DNS (4',6-diamidino-2-phenylindole) solution.

-

Fluorescence Measurement: The fluorescence is measured to determine cell viability.[1]

Apoptosis Assays

Objective: To determine if the compound induces programmed cell death (apoptosis).

A. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for a specified period (e.g., 24 hours).

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

B. Caspase Activity Assay

-

Principle: Caspases are key mediators of apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

-

Procedure: Treat cells with the compound. Lyse the cells and incubate the lysate with a caspase-specific substrate (e.g., for caspase-3, -8, or -9).

-

Detection: Measure the resulting signal using a fluorometer or spectrophotometer. An increase in signal indicates caspase activation.[10]

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with the compound for 24-48 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the compound's effect on mitochondrial integrity, a key event in the intrinsic apoptotic pathway.

-

Cell Treatment: Treat cells with the test compound.

-

Staining: Incubate the treated cells with a cationic fluorescent dye such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Analysis: The shift in fluorescence from red to green can be quantified by flow cytometry or fluorescence microscopy.[3]

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Anticancer Screening

Caption: General workflow for in vitro anticancer screening of pyridazinone derivatives.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway induced by pyridazinone derivatives.

Conclusion

The in vitro screening of this compound and its derivatives has revealed a class of compounds with significant potential for anticancer drug development. The methodologies outlined in this guide provide a robust framework for evaluating their efficacy and elucidating their mechanisms of action. Key findings indicate that many pyridazinone derivatives exert their cytotoxic effects through the induction of apoptosis, often mediated by mitochondrial dysfunction and the activation of caspase cascades. Further investigation into structure-activity relationships and target identification will be crucial for the optimization of these promising compounds into clinical candidates.

References

- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarena.com [scholarena.com]

- 5. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

Preliminary Investigation of Pyridazinone Analogs as FABP4 Inhibitors: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a well-recognized therapeutic target for metabolic diseases and certain cancers. While direct inhibitory data for 5-Amino-2-phenylpyridazin-3(2H)-one on FABP4 is not publicly available, this document synthesizes the existing research on closely related 4-amino and 4-ureido pyridazin-3(2H)-one analogs. This guide details the quantitative inhibitory data for these compounds, provides established experimental protocols for assessing FABP4 inhibition, and visualizes the key signaling pathways associated with FABP4 function. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel FABP4 inhibitors based on the pyridazinone scaffold.

Introduction to FABP4 as a Therapeutic Target

Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a small intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages.[1] It plays a crucial role in fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[2] Dysregulation of FABP4 has been implicated in a range of pathologies including type 2 diabetes, atherosclerosis, and cancer.[1][3] As such, the inhibition of FABP4 presents a promising therapeutic strategy for these conditions. The pyridazin-3(2H)-one core has been identified as a novel scaffold for the development of potent FABP4 inhibitors.[4][5]

Quantitative Inhibitory Data: Pyridazinone Analogs

Recent studies have explored derivatives of the 4-amino- and 4-ureido-pyridazin-3(2H)-one scaffold, which are structurally analogous to this compound. The following tables summarize the in vitro inhibitory activity (IC50) of these compounds against FABP4. These values were determined using a competitive fluorescence-based displacement assay.

Table 1: Inhibitory Activity of 4-Amino-pyridazin-3(2H)-one Derivatives [4][6]

| Compound ID | Structure | IC50 (µM) |

| 4b | 4-amino-6-methyl-2-phenylpyridazin-3(2H)-one | > 50 |

| 22 | 4-amino-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one | 23.18 |

| 25a | 4-amino-2-(3,4-dichlorophenyl)-6-methylpyridazin-3(2H)-one | 2.97 |

| 14e | (Structure Optimized from 4-amino series) | 1.57 |

Table 2: Inhibitory Activity of 4-Ureido-pyridazin-3(2H)-one Derivatives [4]

| Compound ID | Structure | IC50 (µM) |

| 30b | 1-(6-methyl-5-oxo-1-phenyl-1,5-dihydropyridazin-3-yl)urea | 6.45 |

| Arachidonic Acid (Control) | Endogenous Ligand | 3.42 ± 0.54 |

Note: The specific structures for each compound can be found in the cited literature. Compound 14e represents an optimized analog from the 4-amino series with enhanced potency.

Experimental Protocols

This section details the methodologies for evaluating the inhibitory potential of compounds against FABP4.

FABP4 Inhibition Assay (Fluorescence Displacement)

This in vitro assay is a common method to screen for and characterize FABP4 inhibitors. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound, leading to a decrease in fluorescence.

Materials:

-

Recombinant Human FABP4 Protein

-

Fluorescent Probe (e.g., 1,8-ANS or a commercial detection reagent)

-

Assay Buffer (e.g., Phosphate-Buffered Saline (PBS) with 1 mM DTT)

-

Test Compounds (dissolved in DMSO)

-

96-well or 384-well microplates (black, non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Prepare solutions of FABP4 protein and the fluorescent probe in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add a fixed volume of the FABP4 protein solution.

-

Add the serially diluted test compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor (e.g., Arachidonic Acid or BMS309403) as a positive control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

-

Add a fixed volume of the fluorescent probe to all wells.

-

-

Data Acquisition:

-

Incubate the plate for a further 10-15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm for certain commercial probes).

-

-

Data Analysis:

-

Correct the fluorescence readings by subtracting the background fluorescence (wells without FABP4).

-

Normalize the data to the control wells (vehicle control representing 100% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing novel FABP4 inhibitors.

FABP4 Signaling Pathways

FABP4 exerts its downstream effects primarily through modulation of key signaling cascades, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.

FABP4 and the PPARγ Signaling Pathway

FABP4 can influence the activity of PPARγ, a master regulator of adipogenesis and lipid metabolism. There is evidence for a complex feedback loop where PPARγ induces FABP4 expression, and FABP4, in turn, can modulate PPARγ activity, potentially by chaperoning fatty acids or other ligands to the receptor.[7][8][9]

FABP4 and the NF-κB Signaling Pathway

FABP4 is also implicated in pro-inflammatory signaling, particularly through the activation of the NF-κB pathway in cells like macrophages and chondrocytes.[2][10] This contributes to the low-grade chronic inflammation associated with metabolic diseases.

Conclusion and Future Directions

The pyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel FABP4 inhibitors. The available data on 4-amino and 4-ureido analogs demonstrate that low micromolar to high nanomolar potency is achievable with this chemical class. Future research should focus on the synthesis and direct evaluation of this compound and its derivatives to establish a clear structure-activity relationship. Further optimization to improve potency, selectivity against other FABP subtypes, and pharmacokinetic properties will be critical for advancing these compounds toward clinical development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for these ongoing research efforts.

References

- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Tautomeric Landscape of Pyridazin-3(2H)-ones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, analysis, and biological significance of tautomerism in pyridazin-3(2H)-one compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical phenomenon.

Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The biological and chemical properties of these compounds are intrinsically linked to their tautomeric nature, a phenomenon that governs their structure, reactivity, and interactions with biological targets. This technical guide provides a detailed examination of the tautomerism of pyridazin-3(2H)-one compounds, focusing on the core aspects of their synthesis, analytical characterization, and the factors influencing their tautomeric equilibrium.

The Core of Tautomerism in Pyridazin-3(2H)-ones

The fundamental tautomeric relationship in pyridazin-3(2H)-one is the equilibrium between the lactam (keto) form, pyridazin-3(2H)-one, and the lactim (enol) form, pyridazin-3-ol.[2][4][5] While the keto form is generally considered the more stable and predominant tautomer, the position of this equilibrium can be influenced by various factors, including substitution patterns, solvent polarity, and temperature.[2][6][7][8] Understanding and controlling this equilibrium is paramount for the rational design of novel pyridazinone-based therapeutic agents.

The interconversion between these tautomers can occur through different mechanisms, with theoretical studies, particularly Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level, providing significant insights.[9][10][11] Two primary pathways have been investigated: a direct intramolecular hydrogen transfer and a dimer-assisted intermolecular double hydrogen transfer.

Synthesis of Pyridazin-3(2H)-one Derivatives

The synthesis of the pyridazin-3(2H)-one core is most commonly achieved through the condensation of γ-keto acids with hydrazine hydrate or its derivatives.[12] This versatile method allows for the introduction of a wide range of substituents at the 6-position of the pyridazinone ring.